VU 0238429

Descripción general

Descripción

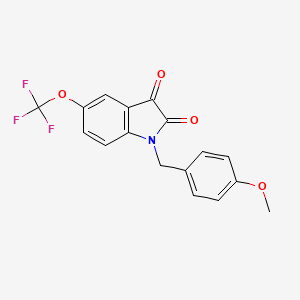

VU 0238429 es un compuesto químico que actúa como un modulador alostérico positivo selectivo para el receptor muscarínico de acetilcolina M 5. Fue el primer ligando selectivo desarrollado para el subtipo M 5 y está estructuralmente derivado de moduladores alostéricos positivos selectivos de M 1 más antiguos como VU 0119498 .

Métodos De Preparación

La síntesis de VU 0238429 implica varios pasos. La ruta sintética clave incluye la reacción de 1-(4-metoxibencil)-5-(trifluorometoxi)indol-2,3-diona con reactivos apropiados en condiciones controladas. Las condiciones de reacción normalmente implican el uso de disolventes, catalizadores y ajustes específicos de temperatura y presión para obtener el producto deseado .

Análisis De Reacciones Químicas

VU 0238429 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores para producir formas reducidas del compuesto.

Sustitución: El compuesto puede experimentar reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos en condiciones adecuadas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Modulation of Dopaminergic Signaling

VU 0238429 has been shown to influence dopaminergic neuron activity in various studies. Notably, its application in rodent models has revealed:

- Increased Neuronal Excitability : Activation of M5 receptors by this compound leads to increased calcium mobilization and inward currents in substantia nigra pars compacta (SNc) dopamine neurons, enhancing their firing rates .

- Opposing Effects on Dopamine Release : While it increases neuronal firing in the SNc, it simultaneously inhibits dopamine release in the striatum, suggesting that M5 activation can produce context-dependent physiological outcomes .

Therapeutic Potential in Central Nervous System Disorders

The unique properties of this compound position it as a candidate for therapeutic applications in several CNS disorders:

- Parkinson’s Disease : Given its role in modulating dopamine signaling, this compound may offer therapeutic benefits in conditions characterized by dopaminergic dysfunction, such as Parkinson’s disease.

- Cognitive Enhancement : Research indicates that M5 receptor activation may enhance cognitive functions, making this compound a potential candidate for treating cognitive deficits associated with neurodegenerative diseases .

| Parameter | Value |

|---|---|

| EC50 at M5 | 1.16 μM |

| Selectivity | >30-fold (M5 vs M1/M3) |

| Mechanism | Positive Allosteric Modulator |

| Activity at M2/M4 | None |

Table 2: Physiological Effects Observed with this compound

| Study Context | Effect on SNc Neurons | Effect on Striatal Dopamine Release |

|---|---|---|

| In vitro calcium mobilization | Increased firing rates | Inhibition of release |

| Rodent models | Enhanced excitability | Decreased electrically evoked release |

Case Study 1: In Vitro Characterization

In a study evaluating the effects of this compound on rat mAChR subtypes, researchers found that it significantly potentiated calcium mobilization induced by acetylcholine at the M5 receptor. The findings support its classification as an effective PAM, demonstrating robust activity with minimal direct agonist effects .

Case Study 2: Behavioral Impact

A behavioral study utilizing M5 knockout mice revealed that the administration of this compound restored certain cognitive functions impaired by receptor absence. This suggests that M5 receptor modulation can have significant impacts on behavior and cognition, highlighting its potential therapeutic applications .

Mecanismo De Acción

VU 0238429 ejerce sus efectos actuando como un modulador alostérico positivo del receptor muscarínico de acetilcolina M 5. Esto significa que se une a un sitio en el receptor que es distinto del sitio activo, mejorando la respuesta del receptor a su ligando natural, la acetilcolina. La activación del receptor muscarínico de acetilcolina M 5 conduce a varias vías de señalización descendentes que regulan procesos fisiológicos como la liberación de neurotransmisores y la contracción muscular .

Comparación Con Compuestos Similares

VU 0238429 es único en su alta selectividad para el receptor muscarínico de acetilcolina M 5 en comparación con otros compuestos similares. Algunos compuestos similares incluyen:

VU 0119498: Un modulador alostérico positivo selectivo de M 1 más antiguo del que se deriva estructuralmente this compound.

Otros moduladores del receptor muscarínico de acetilcolina: Compuestos que modulan otros subtipos de receptores muscarínicos de acetilcolina, como M 1, M 2, M 3 y M 4.

This compound destaca por su alta selectividad y potencia para el receptor muscarínico de acetilcolina M 5, lo que lo convierte en una valiosa herramienta para la investigación científica y las posibles aplicaciones terapéuticas .

Actividad Biológica

VU 0238429 is a selective positive allosteric modulator (PAM) specifically targeting the muscarinic acetylcholine receptor subtype M5. This compound represents a significant advancement in pharmacological research, as it was the first selective ligand developed for the M5 receptor, which is implicated in various physiological processes and potential therapeutic applications.

- IUPAC Name : Not specified

- CAS Number : 1160247-92-6

- Molecular Formula : C₁₇H₁₂F₃NO₄

- Molar Mass : 351.281 g/mol

- Purity : >99% .

This compound operates as a positive allosteric modulator, enhancing the activity of the M5 receptor when acetylcholine is present. Its selectivity is notable, with EC50 values of 1.16 μM for the M5 receptor and >30 μM for M1 and M3 receptors, indicating minimal activity at these subtypes . The compound shows no activity at M2 and M4 receptors, making it a valuable tool for studying M5-specific pathways .

Physiological Roles of M5 Receptors

The M5 muscarinic acetylcholine receptor plays crucial roles in various biological functions:

- Cognitive Function : Involved in memory and learning processes.

- Neuromodulation : Affects dopaminergic pathways, influencing reward and motivation.

- Smooth Muscle Contraction : Modulates smooth muscle activity in various tissues.

Research Findings

Recent studies have highlighted the potential of this compound in modulating specific physiological responses:

- Neuromuscular Transmission : A study assessed the effects of this compound on neuromuscular transmission in the mouse diaphragm. The results indicated enhanced neuromuscular transmission, suggesting a role for M5 receptors in muscle function .

- Cognitive Enhancement : In behavioral assays, this compound demonstrated potential cognitive-enhancing effects, likely due to its action on cholinergic signaling pathways that are critical for learning and memory .

Case Study 1: Cognitive Enhancement

A study involving transgenic mice expressing M5 receptors selectively showed that administration of this compound improved performance in tasks measuring learning and memory. This suggests that selective modulation of M5 receptors could be a therapeutic strategy for cognitive deficits .

Case Study 2: Neuromuscular Effects

In another investigation, researchers explored how this compound influenced muscle contraction dynamics. The findings revealed that the compound significantly increased the amplitude of muscle contractions in response to nerve stimulation, highlighting its potential utility in treating neuromuscular disorders .

Table 1: Biological Activity of this compound

| Parameter | Value |

|---|---|

| EC50 (M5 receptor) | 1.16 μM |

| EC50 (M1 receptor) | >30 μM |

| EC50 (M3 receptor) | >30 μM |

| Activity at M2 and M4 | No activity |

| Molecular Weight | 351.281 g/mol |

| Purity | >99% |

Propiedades

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO4/c1-24-11-4-2-10(3-5-11)9-21-14-7-6-12(25-17(18,19)20)8-13(14)15(22)16(21)23/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLGZXFOLMHCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)OC(F)(F)F)C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655290 | |

| Record name | VU 0238429 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160247-92-6 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-5-(trifluoromethoxy)-1H-indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | VU-0238429 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160247926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VU 0238429 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VU0238429 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VU-0238429 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH1ZWF5Q3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.